molecular formula C20H13F5N2O2 B6547065 N-[4-fluoro-3-(trifluoromethyl)phenyl]-1-[(3-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide CAS No. 946256-50-4

N-[4-fluoro-3-(trifluoromethyl)phenyl]-1-[(3-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide

Cat. No.: B6547065
CAS No.: 946256-50-4
M. Wt: 408.3 g/mol
InChI Key: KEAQESFGPNQMPS-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a carboxamide group (-CONH2), a pyridine ring (a six-membered ring with one nitrogen atom), and several fluorine-substituted phenyl groups (aromatic rings). The presence of these groups suggests that the compound could have interesting chemical and physical properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms in space and their connectivity. The presence of aromatic rings suggests a planar structure for those parts of the molecule. The amide group could participate in hydrogen bonding, influencing the compound’s solubility and reactivity .


Chemical Reactions Analysis

Again, while specific reactions for this compound aren’t available, compounds with similar structures can undergo a variety of reactions. For example, the amide group could be hydrolyzed under acidic or basic conditions. The aromatic rings could participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of fluorine atoms could increase the compound’s stability and lipophilicity. The amide group could allow for hydrogen bonding, influencing properties like solubility .

Future Directions

The study of fluorinated compounds is a very active area of research, particularly in the field of medicinal chemistry. Fluorine atoms can greatly influence the properties of a compound, including its stability, lipophilicity, and bioavailability. Therefore, this compound could potentially be of interest in the development of new pharmaceuticals .

Properties

IUPAC Name

1-[(3-fluorophenyl)methyl]-N-[4-fluoro-3-(trifluoromethyl)phenyl]-6-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13F5N2O2/c21-14-3-1-2-12(8-14)10-27-11-13(4-7-18(27)28)19(29)26-15-5-6-17(22)16(9-15)20(23,24)25/h1-9,11H,10H2,(H,26,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEAQESFGPNQMPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CN2C=C(C=CC2=O)C(=O)NC3=CC(=C(C=C3)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13F5N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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